molecular formula C16H12BrClN4O4S B10895777 N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No.: B10895777
M. Wt: 471.7 g/mol
InChI Key: NOSILKRXSZYIEG-UHFFFAOYSA-N
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Description

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and chlorobenzyl groups, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of N1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorobenzylation: The brominated pyrazole is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonamide Formation: The final step involves the reaction of the nitrated compound with benzenesulfonyl chloride in the presence of a base like triethylamine.

Chemical Reactions Analysis

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Scientific Research Applications

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its ability to inhibit specific enzymes and pathways in microbial and cancer cells.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules such as proteins and DNA.

Mechanism of Action

The mechanism of action of N1-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site.

    DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE can be compared with similar compounds such as:

    N~1~-[4-BROMO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-3-NITRO-1-BENZENESULFONAMIDE: This compound has similar antibacterial properties but differs in its substitution pattern on the pyrazole ring.

    1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound shares the bromine and chlorobenzyl groups but lacks the pyrazole and sulfonamide moieties, leading to different chemical properties and applications.

Properties

Molecular Formula

C16H12BrClN4O4S

Molecular Weight

471.7 g/mol

IUPAC Name

N-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C16H12BrClN4O4S/c17-14-10-21(9-11-4-1-2-7-15(11)18)19-16(14)20-27(25,26)13-6-3-5-12(8-13)22(23)24/h1-8,10H,9H2,(H,19,20)

InChI Key

NOSILKRXSZYIEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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